molecular formula C12H15NO4 B2989867 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate CAS No. 163587-55-1

5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate

Cat. No.: B2989867
CAS No.: 163587-55-1
M. Wt: 237.255
InChI Key: XABUQHDIXPOBCU-UHFFFAOYSA-N
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Description

5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate is an organic compound with the molecular formula C12H15NO4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a tert-butyl group and a methyl group attached to the pyridine ring, along with two carboxylate groups at the 2 and 5 positions .

Preparation Methods

The synthesis of 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate typically involves the reaction of pyridine derivatives with tert-butyl and methyl substituents. One common method involves the esterification of pyridine-2,5-dicarboxylic acid with tert-butyl alcohol and methyl alcohol in the presence of a strong acid catalyst . Industrial production methods may involve similar esterification reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar compounds to 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate include:

    2-tert-butyl 5-methyl pyridine-2,5-dicarboxylate: This compound has a similar structure but with different substituent positions.

    2,6-Di-tert-butyl-4-methylpyridine: This compound has two tert-butyl groups and a methyl group attached to the pyridine ring.

    5-(tert-butyl) 2-methyl 1,4,6,7-tetrahydro-5H-pyrrolo[3,2-c]pyridine-2,5-dicarboxylate: This compound has a similar core structure but with additional ring modifications . The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

5-O-tert-butyl 2-O-methyl pyridine-2,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-12(2,3)17-10(14)8-5-6-9(13-7-8)11(15)16-4/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XABUQHDIXPOBCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CN=C(C=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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